molecular formula C11H12N2O3 B11885231 7-Propoxyquinazoline-2,4(1H,3H)-dione CAS No. 62484-24-6

7-Propoxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B11885231
CAS No.: 62484-24-6
M. Wt: 220.22 g/mol
InChI Key: GTVDQPMPSYUSMG-UHFFFAOYSA-N
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Description

7-Propoxyquinazoline-2,4(1H,3H)-dione is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Propoxyquinazoline-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of 2-aminobenzamide with an appropriate propoxy-substituted reagent. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Propoxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction may produce partially reduced quinazoline compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Propoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4(1H,3H)-dione: Lacks the propoxy group but shares the core structure.

    7-Methoxyquinazoline-2,4(1H,3H)-dione: Similar structure with a methoxy group instead of a propoxy group.

    7-Ethoxyquinazoline-2,4(1H,3H)-dione: Contains an ethoxy group instead of a propoxy group.

Uniqueness

7-Propoxyquinazoline-2,4(1H,3H)-dione is unique due to the presence of the propoxy group, which may influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, binding affinity, and overall efficacy compared to similar compounds.

Properties

CAS No.

62484-24-6

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

7-propoxy-1H-quinazoline-2,4-dione

InChI

InChI=1S/C11H12N2O3/c1-2-5-16-7-3-4-8-9(6-7)12-11(15)13-10(8)14/h3-4,6H,2,5H2,1H3,(H2,12,13,14,15)

InChI Key

GTVDQPMPSYUSMG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(=O)NC(=O)N2

Origin of Product

United States

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